S-(2-Oxo)pentadecyl-CoA is a derivative of coenzyme A, classified within the organic compounds known as S-alkyl-CoAs. This compound features a long-chain fatty acid moiety, specifically a pentadecyl group, attached to the coenzyme A backbone via a thioester bond. The chemical formula for S-(2-Oxo)pentadecyl-CoA is , and it has a molecular weight of approximately 991.916 g/mol. This compound plays a significant role in various biochemical pathways, particularly in the modification of proteins through myristoylation, which is crucial for their function and localization in cellular membranes .
S-(2-Oxo)pentadecyl-CoA participates in several enzymatic reactions, primarily involving the transfer of its acyl group to target proteins. One notable reaction is its role as a substrate for N-myristoyltransferases, which catalyze the transfer of the myristoyl group to the N-terminal glycine of specific proteins. The reaction mechanism typically involves nucleophilic attack by the amino group of the protein on the carbonyl carbon of the thioester bond in S-(2-Oxo)pentadecyl-CoA, leading to the release of coenzyme A and formation of a myristoylated protein .
The biological activity of S-(2-Oxo)pentadecyl-CoA is primarily linked to its function in protein modification through myristoylation. This process is essential for various cellular functions, including signal transduction, membrane localization, and protein-protein interactions. Myristoylation has been shown to affect the stability and activity of numerous proteins across different organisms, including fungi and mammals . Additionally, studies indicate that modifications in the structure or concentration of S-(2-Oxo)pentadecyl-CoA can influence enzyme activity and cellular signaling pathways.
S-(2-Oxo)pentadecyl-CoA can be synthesized through several methods, often involving the use of specific reagents that facilitate the introduction of functional groups while preserving the integrity of the coenzyme A structure. Common synthesis routes include:
S-(2-Oxo)pentadecyl-CoA has several applications in biochemical research and pharmaceutical development:
Research on S-(2-Oxo)pentadecyl-CoA has revealed its interactions with various proteins involved in lipid metabolism and signaling pathways. Notably, studies have shown that this compound can influence enzyme kinetics and binding affinities. For example, kinetic analyses have demonstrated that S-(2-Oxo)pentadecyl-CoA binds effectively to N-myristoyltransferases, facilitating subsequent protein modifications . Furthermore, alterations in its concentration can modulate the activity of associated enzymes, impacting broader metabolic processes.
S-(2-Oxo)pentadecyl-CoA shares structural and functional similarities with other acyl-CoA derivatives but possesses unique characteristics due to its specific long-chain fatty acid moiety. Below are some similar compounds for comparison:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Myristoyl-CoA | C14 fatty acid chain | Shorter chain length compared to pentadecyl |
| Palmitoyl-CoA | C16 fatty acid chain | Similar functionality but longer chain |
| Stearoyl-CoA | C18 fatty acid chain | Involves saturated fatty acid; higher molecular weight |
| Oleoyl-CoA | C18 unsaturated fatty acid | Contains a double bond; affects membrane fluidity |
| Acetyl-CoA | Shorter C2 chain | Central role in metabolism; involved in energy production |
S-(2-Oxo)pentadecyl-CoA's unique long-chain structure allows it to participate effectively in specific protein modifications that shorter or unsaturated counterparts may not achieve as efficiently. Its involvement in myristoylation processes distinguishes it within this class of compounds .
The biosynthesis of S-(2-Oxo)pentadecylcoa involves distinct mechanisms in prokaryotic and eukaryotic organisms. In prokaryotes, such as Salmonella enterica, acetyl-CoA synthetase (Acs) catalyzes the activation of acetate to acetyl-CoA, a precursor for longer acyl-CoA derivatives [3]. Acs activity is regulated by post-translational acetylation of lysine residues, which modulates its ability to form the acetyl-adenosine monophosphate (AMP) intermediate [3]. This regulatory mechanism ensures that acyl-CoA production aligns with cellular energy demands.
In eukaryotes, the synthesis of S-(2-Oxo)pentadecylcoa occurs primarily in peroxisomes, where fatty acid elongation systems generate VLCFAs. The enzyme acyl-CoA oxidase initiates β-oxidation by introducing a double bond at the 2-position of the acyl chain, yielding 2-oxo intermediates [4]. Unlike prokaryotic systems, eukaryotic synthesis relies heavily on peroxisomal transporters such as the adrenoleukodystrophy protein (ALDP), which facilitates the uptake of VLCFA-CoA derivatives into peroxisomes [4]. This compartmentalization ensures efficient channeling of substrates toward β-oxidation.
| Feature | Prokaryotic Systems | Eukaryotic Systems |
|---|---|---|
| Key Enzyme | Acetyl-CoA synthetase (Acs) | Acyl-CoA oxidase |
| Regulation | Lysine acetylation [3] | ALDP-mediated transport [4] |
| Localization | Cytoplasm | Peroxisomes |
| Substrate Specificity | Short-chain fatty acids | Very-long-chain fatty acids (VLCFAs) |
S-(2-Oxo)pentadecylcoa is a critical intermediate in the peroxisomal β-oxidation of VLCFAs (≥C22). This process shortens fatty acids into acetyl-CoA units, which are subsequently transported to mitochondria for further metabolism. The first step involves the dehydrogenation of acyl-CoA by acyl-CoA oxidase, forming a 2-trans-enoyl-CoA intermediate [4]. Subsequent hydration and oxidation steps yield 2-oxo-pentadecylcoa, which undergoes thiolytic cleavage by peroxisomal thiolases [5].
Notably, ALDP deficiency disrupts this pathway, leading to VLCFA accumulation—a hallmark of X-linked adrenoleukodystrophy [4]. ALDP functions as an ATP-binding cassette (ABC) transporter, ensuring the influx of VLCFA-CoA derivatives into peroxisomes [4]. Without functional ALDP, β-oxidation stalls, underscoring the importance of S-(2-Oxo)pentadecylcoa in maintaining lipid homeostasis.
Thiolases catalyze the cleavage of S-(2-Oxo)pentadecylcoa into acetyl-CoA and a shorter acyl-CoA derivative. In Zoogloea ramigera biosynthetic thiolase, this reaction proceeds via a two-step mechanism [5]:
The reaction relies on two oxyanion holes: one stabilized by a water molecule and His348, and another formed by the main-chain nitrogens of Cys89 and Gly380 [5]. These structural features ensure precise positioning of the substrate and stabilization of transition states. In mammalian systems, analogous thiolases likely operate within peroxisomes, though their specific residues remain less characterized.
The metabolic fate of S-(2-Oxo)pentadecylcoa depends on efficient interorganellar transport. In mammalian cells, peroxisomes and mitochondria collaborate to fully oxidize VLCFAs:
ALDP also plays a role in retrograde transport, recycling CoA molecules back to the cytosol for reuse in biosynthesis [4]. This bidirectional transport ensures metabolic flexibility, allowing cells to adapt to fluctuating nutrient conditions.
Crystallographic studies of Saccharomyces cerevisiae N-Myristoyltransferase in complex with S-(2-oxo)pentadecyl-CoA have revealed detailed insights into the allosteric binding site architecture and conformational changes associated with inhibitor binding [5] [6] [7]. The crystal structures, solved at high resolution, demonstrate that the compound occupies the peptide substrate-binding site while simultaneously affecting myristoyl-CoA binding through allosteric mechanisms [5] [6].
The structural analysis reveals that N-Myristoyltransferase undergoes significant conformational changes upon binding of S-(2-oxo)pentadecyl-CoA, particularly in the N-terminal region and the mobile Ab-loop structure [5] [6]. The N-terminal region, which was absent in earlier structural studies, forms a well-defined motif that positions itself in the vicinity of the peptide substrate-binding site and directly participates in myristoyl-CoA binding [5]. This region comprises residues 22-24 that cover the top of the substrate-binding site, occupying the position normally taken by the Ab-loop in its closed conformation [5].
The Ab-loop itself adopts an open conformation in the presence of S-(2-oxo)pentadecyl-CoA, revealing the dynamic nature of this structural element in substrate recognition and catalytic regulation [5] [6]. This conformational flexibility represents a key allosteric mechanism whereby inhibitor binding at one site influences the accessibility and binding properties of distant sites within the enzyme structure [5]. The open Ab-loop conformation suggests that the compound stabilizes a particular enzyme state that is incompatible with productive peptide substrate binding [5].
Detailed analysis of the binding site topography reveals multiple distinct pockets that accommodate different portions of the S-(2-oxo)pentadecyl-CoA molecule [5] [6] [7]. The coenzyme A portion interacts with the nucleotide-binding domain through hydrogen bonding networks involving the adenine base, ribose moieties, and phosphate groups [7]. The pentadecyl acyl chain extends into a hydrophobic tunnel that normally accommodates the myristoyl group of the natural substrate [7]. The critical 2-oxo substitution is positioned within the oxyanion hole formed by the backbone amides of phenylalanine 170 and leucine 171, which normally serve to polarize the thioester carbonyl of myristoyl-CoA [7].
The crystallographic data reveal that the compound binding induces conformational changes that extend beyond the immediate binding site, affecting allosteric networks that connect the acyl-CoA binding region with the peptide binding groove [5] [6]. These allosteric interactions explain the compound's ability to function as a competitive inhibitor despite binding in a manner that overlaps with both substrate binding sites [7]. The structural evidence demonstrates that the enzyme cannot simultaneously accommodate both S-(2-oxo)pentadecyl-CoA and peptide substrates, providing the molecular basis for the observed competitive inhibition kinetics [7].
| Binding Site Region | Key Residues | Function in Inhibition | Structural Evidence |
|---|---|---|---|
| Active Site (Catalytic) | Thr282 (catalyst platform) | Primary binding site occlusion | Crystal structures 2P6E, 2P6F, 2P6G |
| Oxyanion Hole | F170, L171 (backbone amides) | Thioester carbonyl polarization | Oxyanion hole formation |
| N-terminal Region | Residues 22-24 | Substrate recognition coverage | N-terminal motif involvement |
| Ab-loop | Mobile loop structure | Conformational gating | Open/closed conformations |
| Peptide Binding Groove | Pockets 2-6 for peptide side chains | Competitive substrate displacement | Extended β-strand binding |
Isothermal titration calorimetry studies have provided comprehensive thermodynamic profiles for the formation of N-Myristoyltransferase complexes with S-(2-oxo)pentadecyl-CoA and related compounds, revealing the energetic basis for the compound's high-affinity binding and competitive inhibition properties [8] [9]. The thermodynamic analysis demonstrates that myristoyl-CoA binding to apo-N-Myristoyltransferase is characterized by a binding free energy of -10.9 kilocalories per mole, composed of a large favorable enthalpy change of -24 kilocalories per mole and a correspondingly large unfavorable entropic contribution [8].
The substantial negative enthalpy change associated with myristoyl-CoA binding indicates extensive favorable interactions between the ligand and enzyme, including hydrogen bonding, van der Waals contacts, and electrostatic interactions [8]. This large enthalpic contribution is consistent with conformational changes in the enzyme upon ligament binding, particularly the formation of a functional peptide binding site through induced fit mechanisms [8]. The unfavorable entropy term reflects the loss of conformational flexibility in both the enzyme and ligand upon complex formation, suggesting significant structural reorganization during the binding process [8].
Comparative thermodynamic analysis reveals that S-(2-oxo)pentadecyl-CoA exhibits binding characteristics that closely mirror those of the natural substrate myristoyl-CoA, consistent with its function as a substrate analog [8]. The compound's estimated dissociation constant of 14.7 nanomolar corresponds to binding free energy values comparable to those observed for myristoyl-CoA, indicating similar overall binding strength [1] [8]. However, the non-hydrolyzable nature of the 2-oxo analog prevents the catalytic turnover that normally characterizes myristoyl-CoA binding, resulting in formation of stable, non-productive enzyme-inhibitor complexes [1] [2].
The thermodynamic signature of S-(2-oxo)pentadecyl-CoA binding reveals important insights into the molecular recognition mechanisms of N-Myristoyltransferase [8]. The binding process is driven primarily by enthalpic contributions arising from optimal complementarity between the inhibitor structure and the enzyme active site architecture [8]. The pentadecyl acyl chain provides extensive hydrophobic interactions within the acyl-binding tunnel, while the CoA moiety engages in multiple specific contacts with the nucleotide-binding domain [8] [7].
Temperature-dependent binding studies demonstrate that the thermodynamic parameters for S-(2-oxo)pentadecyl-CoA binding exhibit characteristic dependencies that reflect the underlying molecular interactions [8] [9]. The enthalpy-entropy compensation observed in these systems indicates that the binding process involves trade-offs between favorable contact formation and unfavorable conformational restriction [9]. These thermodynamic profiles provide quantitative measures of the binding strength and specificity that underlie the compound's effectiveness as a competitive inhibitor [8].
| Ligand | Binding Free Energy (ΔG°) | Enthalpy (ΔH°) | Entropy Term (TΔS°) | Dissociation Constant (Kd) |
|---|---|---|---|---|
| Myristoyl-CoA | -10.9 kcal/mol | -24 kcal/mol | Large unfavorable | 15 nM |
| S-(2-oxo)pentadecyl-CoA | Not directly measured | Not available | Not available | 14.7 ± 2.2 nM (Ki) |
| Palmitoyl-CoA | Less favorable than myristoyl-CoA | 8-9 kcal/mol difference | Different from myristoyl-CoA | Higher than myristoyl-CoA |
| Lauroyl-CoA | Less favorable than myristoyl-CoA | 8-9 kcal/mol difference | Different from myristoyl-CoA | Higher than myristoyl-CoA |
S-(2-Oxo)pentadecylcoa employs sophisticated substrate mimicry mechanisms to achieve catalytic site occlusion in N-Myristoyltransferase, functioning through molecular recognition processes that closely parallel those of natural substrate binding while preventing productive catalysis [7] [10] [11]. The compound's structure incorporates key recognition elements of both myristoyl-CoA and peptide substrates, enabling it to occupy multiple binding sites simultaneously and effectively block access to the catalytic machinery [7].
The primary substrate mimicry mechanism involves the compound's ability to mimic the myristoyl-CoA substrate through its pentadecyl acyl chain and coenzyme A moiety, while the strategically positioned 2-oxo group disrupts the normal catalytic mechanism [7] [2]. The methylene bridge between the sulfur atom and carbonyl carbon renders the compound non-hydrolyzable, preventing the nucleophilic attack by peptide substrates that characterizes the normal catalytic cycle [2] [7]. This structural modification allows the compound to bind with high affinity while remaining permanently associated with the enzyme active site [2].
Mechanistic studies reveal that S-(2-oxo)pentadecyl-CoA binding stabilizes the enzyme in a closed, inhibited conformational state that resembles the catalytically active enzyme-substrate complex but lacks the capacity for product formation [10] [11]. The compound becomes effectively trapped within the enzyme structure through conformational changes that create a significant barrier to dissociation [10]. This entrapment mechanism differs substantially from classical competitive inhibition models, where inhibitors compete based solely on binding affinity differences [10].
The catalytic site occlusion achieved by S-(2-oxo)pentadecyl-CoA involves specific interactions with critical active site residues that normally participate in the catalytic mechanism [7]. The compound positions its 2-oxo group within the oxyanion hole formed by phenylalanine 170 and leucine 171, occupying the site normally used to polarize the myristoyl-CoA thioester bond [7]. Simultaneously, the compound's extended structure spans the distance between the acyl-CoA binding site and the peptide binding groove, physically preventing peptide substrate access to the catalytic center [7].
The substrate mimicry extends to interactions with the peptide binding region, where S-(2-oxo)pentadecyl-CoA occupies portions of the binding sites normally used by amino terminal glycine residues and adjacent peptide positions [5] [7]. This dual occupancy mechanism ensures comprehensive blockade of both substrate binding sites, explaining the compound's effectiveness as a competitive inhibitor against both myristoyl-CoA and peptide substrates [1] [7]. The molecular architecture of the inhibited complex reveals how the compound achieves selective recognition of N-Myristoyltransferase while avoiding interference with other cellular enzymes [7].
Advanced structural analysis demonstrates that the substrate mimicry mechanism involves conformational stabilization of specific enzyme states that are normally transient intermediates in the catalytic cycle [10] [12]. The compound binding shifts the conformational equilibrium toward closed states that favor inhibitor retention over substrate turnover [10]. This mechanism provides insights into the development of mechanism-based inhibitors that exploit the natural conformational dynamics of target enzymes to achieve selective and potent inhibition [10] [11].
| Inhibitor Type | Ki Value | Inhibition Type | Structural Feature | Selectivity Factor |
|---|---|---|---|---|
| S-(2-oxo)pentadecyl-CoA | 14.7 ± 2.2 nM | Competitive | 2-oxo methylene bridge | ~690-fold vs acetyl analog |
| S-acetonyl-CoA | 10.1 ± 2.2 μM | Competitive | Acetonyl group | Reference compound |
| S-(2-bromo-tetradecanoyl)-CoA | 0.11-24 μM range | Competitive | 2-bromo substitution | Variable potency |
| S-(2-hydroxypentadecyl)-CoA | 45 nM | Competitive | 2-hydroxy substitution | High potency analog |